2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
Description
2-(Methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group at position 2 and a thieno[3,2-c]pyridin-5-yl moiety at position 2. This structure combines sulfur-containing substituents with fused bicyclic systems, which are common in bioactive molecules. The compound is synthesized via nucleophilic substitution and cyclization reactions, as demonstrated in studies involving lithium diisopropylamide (LDA) and α-keto esters .
Properties
IUPAC Name |
5-(2-methylsulfanylpyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-16-12-13-5-2-11(14-12)15-6-3-10-9(8-15)4-7-17-10/h2,4-5,7H,3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRAMFHYFRVJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine involves several key steps:
Formation of Thieno[3,2-c]pyridine Core: : This step typically starts with the cyclization of precursors such as 2-aminothiophenols with chloroacetonitrile under alkaline conditions.
Substitution Reactions: : Introducing the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methylthiol reagents.
Pyrimidine Ring Construction: : Finally, constructing the pyrimidine ring often involves condensation reactions with appropriate amines and formyl precursors under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound leverages similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield, purity, and safety. Advanced techniques like continuous flow synthesis might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction of certain functional groups within the compound can alter its electronic properties and potential reactivity.
Substitution: : It can engage in substitution reactions at various positions, facilitated by the presence of reactive sites within the pyrimidine and thieno[3,2-c]pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Common ones include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : For facilitating substitution reactions, catalysts like palladium on carbon (Pd/C) are frequently used.
Major Products
Oxidation: : Can yield 2-(methylsulfinyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine.
Reduction: : Products might include reduced analogs of the original compound with altered substituents.
Substitution: : Diverse derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, owing to its multi-reactive sites.
Biology and Medicine
Biologically, 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is explored for its potential therapeutic effects, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
Industrially, it is investigated for uses in material science, particularly in the creation of novel polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends largely on its interactions with molecular targets such as enzymes or receptors. It might bind to active sites, altering enzyme activity or receptor signaling pathways, thus modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound is compared to analogs based on substituent patterns, heterocyclic frameworks, and pharmacological relevance. Key examples include:
Table 1: Structural Comparison of Pyrimidine and Thienopyridine Derivatives
Key Observations :
- Core Heterocycles: The target compound’s pyrimidine-thienopyridine hybrid differs from prasugrel’s thienopyridine scaffold, which lacks a pyrimidine ring .
- Substituent Effects : Chloro (3c) and methoxy (5b) substituents alter electronic properties and reactivity compared to the target compound’s methylsulfanyl group. For example, 3c exhibits a higher melting point (177–179°C) due to chloro’s electron-withdrawing effects, whereas methylsulfanyl groups enhance nucleophilicity .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points : Chloro-substituted derivatives (e.g., 3c) exhibit higher melting points than methoxy analogs (5b), likely due to stronger intermolecular interactions .
- Spectral Signatures : Methylsulfanyl groups consistently appear at ~2.55 ppm in $ ^1H $ NMR, while hydroxyl groups show broad signals near 3.39–3.63 ppm .
Pharmacological Relevance
- Antiaggregation Activity: Thieno[3,2-c]pyridine derivatives like prasugrel are prodrugs that inhibit ADP-mediated platelet aggregation via P2Y12 receptor binding . The target compound’s structural similarity suggests analogous mechanisms, though its pyrimidine core may alter metabolic activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
